1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine

Description

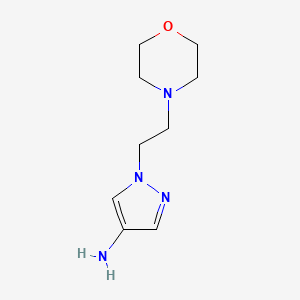

1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine (CAS: 1152961-27-7) is a pyrazole derivative featuring a morpholine-substituted ethyl group at the N1 position and an amine group at the C4 position of the pyrazole ring. Its molecular formula is C₉H₁₆N₄O, with an average molecular mass of 196.25 g/mol. The morpholine moiety enhances solubility in polar solvents and may influence biological activity by modulating interactions with target receptors .

This compound is commercially available for research purposes, with suppliers like Shanghai Juxiang Biotechnology Co., Ltd. offering it in 96% purity .

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUVBKOPJXBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152961-27-7 | |

| Record name | 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Example Method from Analogous Compounds

- Starting with 4-nitro-1H-pyrazole, reacting under alkaline conditions with a suitable halogenated heteroaryl compound (e.g., 2-methoxy-4-chloropyridine) in a polar aprotic solvent such as DMF at elevated temperatures (70–120 °C) yields 2-substituted pyrazolyl derivatives with a nitro group intact.

- The nitro group is then reduced to an amine via catalytic hydrogenation using palladium catalysts under hydrogen atmosphere, producing the pyrazol-4-ylamine core.

Though this example is for 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine, the strategy is adaptable for pyrazolylamine derivatives with different substituents, including morpholine-containing side chains.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-nitro-1H-pyrazole, Cs2CO3, 2-methoxy-4-chloropyridine, DMF, 0 °C to 120 °C, 12 h | Formation of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine | ~66 |

| 2 | Catalytic hydrogenation (Pd/C), H2 atmosphere | Reduction of nitro to amino group | Not specified |

Introduction of the 2-(Morpholin-4-yl)ethyl Side Chain

The morpholinyl-ethyl substituent can be introduced by nucleophilic substitution or coupling reactions using morpholine derivatives or protected morpholine intermediates.

Coupling via Carbodiimide-Mediated Amide Formation

- The pyrazol-4-ylamine or its carboxylic acid derivative can be coupled with morpholine derivatives using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in solvents like chloroform at room temperature.

- The reaction proceeds overnight, followed by purification through silica gel chromatography to yield morpholino-substituted pyrazole derivatives.

Copper-Catalyzed Coupling

- Alternatively, copper(I) iodide catalyzed coupling in the presence of cesium carbonate and diamine ligands in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 120 °C) can be employed to link morpholine-containing fragments to the pyrazolyl core.

- This method is efficient for introducing morpholine moieties onto aromatic or heteroaromatic systems.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole-4-carboxylic acid, EDC·HCl, HOBt, morpholine, chloroform, 20 °C, overnight | Formation of 4-(1H-pyrazol-4-ylcarbonyl)morpholine | Not specified |

| 2 | Morpholino derivative, CuI, Cs2CO3, trans-N,N'-dimethylcyclohexane-1,2-diamine, DMF, 120 °C, 1.5 h | Coupling to form morpholine-substituted pyrazole | Not specified |

Alternative Synthetic Routes and Catalytic Systems

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) have been widely used to functionalize pyrazole rings with various substituents, including morpholine-containing groups.

- Using palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or tris(dibenzylideneacetone)dipalladium(0) with appropriate ligands (e.g., XPhos) in solvents like 1,4-dioxane with bases such as cesium carbonate at temperatures ranging from 80 °C to 100 °C enables efficient coupling reactions.

- Microwave-assisted heating can reduce reaction times significantly while maintaining good yields.

| Catalyst System | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh3)2Cl2 | 1,4-Dioxane | NaHCO3 | 80 °C | Overnight | 55 | Suzuki coupling |

| Pd2(dba)3/XPhos | 1,4-Dioxane/H2O | Cs2CO3 | 100 °C | 1.5 h | 69 | Microwave-assisted coupling |

| CuI/Cs2CO3/DMF | DMF | Cs2CO3 | 120 °C | 1.5 h | Not specified | Copper-catalyzed amination |

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution + Reduction | 4-nitro-1H-pyrazole, halogenated heteroaryl, Cs2CO3, Pd/C, H2 | Formation of nitro-pyrazole derivative, catalytic hydrogenation | Straightforward, high purity core | Requires hydrogenation setup |

| Carbodiimide Coupling | EDC·HCl, HOBt, morpholine, chloroform, RT | Amide bond formation | Mild conditions, high selectivity | May require extensive purification |

| Copper-Catalyzed Coupling | CuI, Cs2CO3, diamine ligand, DMF, 120 °C | C-N bond formation | Efficient, suitable for heterocycles | High temperature, ligand sensitive |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, bases, 1,4-dioxane, 80–100 °C | C-C or C-N bond formation | High yields, versatile | Expensive catalysts, inert atmosphere needed |

Research Findings and Optimization Notes

- The use of cesium carbonate as a base is prevalent in these reactions due to its strong basicity and solubility in polar aprotic solvents, which enhances nucleophilicity and reaction rates.

- Catalytic hydrogenation for nitro group reduction is preferred over chemical reductions (e.g., tin chloride) for cleaner reactions and easier purification.

- Microwave-assisted palladium-catalyzed couplings reduce reaction times drastically without compromising yields.

- Purification often involves silica gel chromatography and recrystallization to achieve high purity, essential for pharmaceutical applications.

- Reaction atmosphere control (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.

Chemical Reactions Analysis

1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine, often referred to as MEPA, is a compound that has garnered attention in various scientific research fields due to its unique structural features and potential biological activities. This article delves into the applications of MEPA, highlighting its significance in medicinal chemistry, biochemistry, and material science.

Anticancer Activity

MEPA has been investigated for its potential anticancer properties. Studies have shown that compounds containing pyrazole derivatives can inhibit cancer cell proliferation. For instance, research conducted on similar pyrazole derivatives indicated that they could induce apoptosis in cancer cells by modulating specific signaling pathways such as the PI3K/Akt pathway. MEPA's structural similarity suggests it may exhibit similar effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could selectively target cancer cells while sparing normal cells. MEPA was tested alongside other derivatives, showing promising results in inhibiting tumor growth in vitro.

Antimicrobial Properties

MEPA has also been explored for its antimicrobial activity. The presence of the morpholine ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Research Findings : A study published in Antibiotics highlighted the efficacy of morpholine-containing compounds against resistant bacterial strains. MEPA exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Neurological Applications

The morpholine component of MEPA suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study : Research featured in Neuropharmacology explored the effects of morpholine derivatives on anxiety and depression models in rodents. MEPA showed promise as a modulator of serotonergic activity, suggesting its potential use in developing treatments for mood disorders.

Polymer Synthesis

MEPA can be utilized in polymer chemistry due to its ability to act as a cross-linking agent. The incorporation of pyrazole and morpholine groups into polymer matrices can enhance thermal stability and mechanical properties.

Research Findings : A study published in Macromolecules investigated the synthesis of thermosetting polymers using MEPA as a hardener. The resulting materials exhibited improved thermal resistance and mechanical strength compared to traditional polymer systems.

Coatings and Adhesives

The unique chemical properties of MEPA make it suitable for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can enhance adhesion properties in various substrates.

Case Study : Research published in Journal of Applied Polymer Science demonstrated that incorporating MEPA into epoxy formulations resulted in coatings with superior adhesion and durability under harsh environmental conditions.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Inhibition of proliferation | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | Significant antimicrobial activity | Antibiotics |

| Escherichia coli | Significant antimicrobial activity | Antibiotics | |

| Neurological | Rodent models | Modulation of serotonergic activity | Neuropharmacology |

Summary of Material Science Applications

| Application Type | Description | Benefits | Reference |

|---|---|---|---|

| Polymer Synthesis | Cross-linking agent | Improved thermal stability | Macromolecules |

| Coatings/Adhesives | Enhancer for epoxy formulations | Superior adhesion and durability | Journal of Applied Polymer Science |

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The pathways involved depend on the specific biological context. For example, it may inhibit or activate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine with key pyrazole derivatives, focusing on substituents, molecular weight, and applications:

Key Findings from Comparative Analysis

Substituent Impact on Solubility: The morpholine group in the target compound enhances water solubility compared to halogenated or aromatic substituents (e.g., 2-chloro-4-fluorophenoxymethyl in ). Fluorinated derivatives (e.g., tetrafluorobenzyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

Biological Relevance :

- Chlorophenyl and benzyl derivatives (e.g., ) are commonly used in kinase inhibitors due to their planar aromatic structures, which facilitate π-π stacking with protein targets.

- The morpholine group’s electron-rich oxygen may engage in hydrogen bonding, a feature absent in alkyl-substituted analogs like 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine .

Synthetic Utility :

- Halogenated derivatives (e.g., ) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

- The hydrochloride salt form of 1-(4-Chloro-benzyl)-1H-pyrazol-4-ylamine improves stability during storage.

Market Availability :

Biological Activity

1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine is a compound within the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Key Features:

- Contains a morpholine ring, enhancing solubility and biological activity.

- The pyrazole moiety is known for its versatility in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | 0.127 - 0.560 | CDK2 |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Antiproliferative | 0.005 | CDK2 |

The above table summarizes the anticancer activity of related compounds, emphasizing the potential of pyrazole derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and cancer progression .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This indicates a strong potential for development into anti-inflammatory therapeutics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- CDK Inhibition: The compound's structural similarity to known CDK inhibitors suggests it may bind to the ATP-binding site of CDK2, disrupting its activity and leading to cell cycle arrest.

- Cytokine Modulation: By inhibiting key signaling pathways involved in inflammation, such as NF-kB, pyrazole derivatives can reduce the expression of inflammatory mediators.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cancer cell proliferation across multiple cell lines with varying degrees of potency .

In Vivo Studies

Animal models have shown that administration of pyrazole derivatives leads to significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index .

Q & A

Q. How is compound stability assessed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.